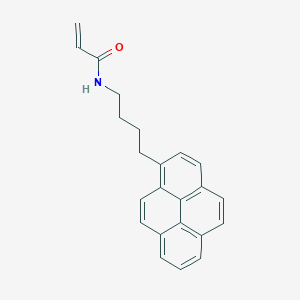

N-Acryloyl-1-pyrenebutylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .

Mechanism of Action

Target of Action

N-Acryloyl-1-pyrenebutylamine is a potent fluorescent derivatization agent . Its primary targets are polymers, specifically those that can incorporate its alkyl-acrylamide side-chain .

Mode of Action

The compound imparts fluorescence to polymers when its alkyl-acrylamide side-chain is incorporated . This interaction results in the modification of the polymer, giving it fluorescent properties.

Biochemical Pathways

It is known that the compound interacts with polymers, modifying their properties by introducing a fluorescent pyrene structure .

Result of Action

The primary result of this compound’s action is the imparting of fluorescence to polymers . This can be used to track the distribution and behavior of the polymers in various environments, providing valuable information for research and industrial applications.

Preparation Methods

The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Chemical Reactions Analysis

N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the acryloyl group can be replaced by other nucleophiles.

Polymerization: The compound can undergo polymerization reactions, especially free-radical polymerization, to form fluorescent polymers

Scientific Research Applications

N-Acryloyl-1-pyrenebutylamine has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.

Biology: The compound is employed in biological studies to label and track biomolecules due to its strong fluorescence.

Industry: This compound is used in the production of fluorescent polymers, which have applications in materials science and engineering

Comparison with Similar Compounds

N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:

N-Acryloyl-1-pyrenemethylamine: Similar in structure but with a different alkyl chain length.

N-Acryloyl-1-pyrenebutanol: Contains a hydroxyl group instead of an amine group.

N-Acryloyl-1-pyrenebutylmethacrylate: Features a methacrylate group instead of an acryloyl group

These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Biological Activity

N-Acryloyl-1-pyrenebutylamine (NAPB) is a compound that has garnered attention in recent years for its unique properties and potential applications in various biological contexts. This article delves into the biological activity of NAPB, focusing on its synthesis, fluorescence properties, and interactions with biological systems.

This compound is a fluorescent derivatization agent characterized by its ability to form stable conjugates with biomolecules. The compound features a pyrene moiety, which is known for its strong fluorescence, making it useful in bioimaging and sensing applications. The synthesis typically involves the reaction of 1-pyrenebutylamine with an acryloyl chloride under controlled conditions to yield NAPB .

Fluorescence Characteristics

The fluorescence properties of NAPB are significant for its biological applications. The compound exhibits strong fluorescence upon excitation, which can be utilized for tracking and imaging purposes in biological systems. The quantum yield of fluorescence is influenced by the solvent environment and the presence of other biomolecules, making it essential to optimize conditions for specific applications .

Interaction with Biomolecules

NAPB has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions are primarily driven by hydrophobic effects due to the pyrene group, which enhances the stability of the conjugates formed. Studies have demonstrated that NAPB can effectively label proteins for visualization in live cells, providing insights into cellular processes .

Cytotoxicity Studies

Research has indicated that NAPB exhibits low cytotoxicity at concentrations commonly used in biological assays. For instance, in vitro studies have shown that concentrations up to 100 µM do not significantly affect cell viability in various cell lines, including HeLa and NIH 3T3 cells . This property makes NAPB a suitable candidate for use in live-cell imaging without adversely affecting cellular functions.

Case Study 1: Protein Labeling

In a study examining the use of NAPB as a fluorescent probe for protein labeling, researchers demonstrated that NAPB could successfully conjugate with lysine residues on proteins. The resulting labeled proteins exhibited enhanced fluorescence intensity, allowing for effective tracking in live-cell imaging experiments. This study highlighted the potential of NAPB in studying protein dynamics within living cells .

Case Study 2: Drug Delivery Systems

Another investigation explored the incorporation of NAPB into drug delivery systems using polymeric carriers. The study found that NAPB-modified nanoparticles could effectively encapsulate therapeutic agents while providing a fluorescent signal for tracking drug release in vitro. This dual functionality enhances the utility of NAPB in developing advanced drug delivery platforms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO |

| Molecular Weight | 357.43 g/mol |

| Fluorescence Quantum Yield | Varied (solvent-dependent) |

| Cytotoxicity (IC50) | >100 µM (in vitro) |

Properties

IUPAC Name |

N-(4-pyren-1-ylbutyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUWCCWJDDJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405020 |

Source

|

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133399-57-2 |

Source

|

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.